Stereochemical Differentiation: Chiral Center Generation vs. Achiral 2-Methyloxirane and 2-(Trifluoromethyl)oxirane
2-Methyl-2-(trifluoromethyl)oxirane possesses a chiral center at the fully substituted carbon bearing both -CH3 and -CF3 groups, a structural feature completely absent in the most common achiral alternatives: 2-methyloxirane (propylene oxide, CAS 75-56-9) and 2-(trifluoromethyl)oxirane (CAS 359-41-1). The geminal disubstitution pattern creates a stereogenic center with defined absolute configuration available as (R)- or (S)-enantiomers (e.g., (R)-2-methyl-2-(trifluoromethyl)oxirane, CAS 1377696-68-8) [1]. This chiral center enables stereospecific ring-opening transformations producing enantiomerically enriched trifluoromethylated tertiary alcohols or boronic esters, a synthetic outcome unattainable with mono-substituted achiral analogs that yield racemic products or lack stereochemical control entirely [2]. In lithiation-borylation reactions with 2-trifluoromethyl oxiranes, the intermediate boronate complexes undergo 1,2-rearrangement with complete retentive stereospecificity, preserving the stereochemical information from the starting epoxide [3].
| Evidence Dimension | Presence of stereogenic carbon center |
|---|---|
| Target Compound Data | Contains chiral center at C2 (C4H5F3O, 1 defined stereocenter) |
| Comparator Or Baseline | 2-methyloxirane (C3H6O): No chiral center; 2-(trifluoromethyl)oxirane (C3H3F3O): No chiral center |
| Quantified Difference | 1 stereocenter vs. 0 stereocenters (qualitative structural difference) |
| Conditions | Structural analysis; confirmed by ChemSpider stereochemistry assignment |
Why This Matters
For procurement in medicinal chemistry or asymmetric synthesis programs, this compound uniquely enables the construction of stereodefined quaternary trifluoromethylated carbon centers that cannot be accessed using non-chiral epoxide alternatives.
- [1] (R)-2-methyl-2-(trifluoromethyl)oxirane. CAS 1377696-68-8. Amerigo Scientific Product Information. View Source
- [2] Katagiri, T.; et al. Application of Trifluoromethyl Group Stabilizing Optically Active Oxiranyl and Aziridinyl Anions for Stereospecific Syntheses. 2003. View Source
- [3] Ring-Opening Lithiation–Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. Angewandte Chemie International Edition, 2020, 59(3), 1181-1185. View Source
